molecular formula C10H15NO B159820 Ethanone, 1-(2-ethynylhexahydro-1H-azepin-1-yl)- CAS No. 130609-75-5

Ethanone, 1-(2-ethynylhexahydro-1H-azepin-1-yl)-

Cat. No. B159820
M. Wt: 165.23 g/mol
InChI Key: ZCWSFIIJZBUQQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1-(2-ethynylhexahydro-1H-azepin-1-yl)-, also known as A-366, is a chemical compound that has recently gained attention in scientific research. It is a novel synthetic compound that has shown potential as a therapeutic agent in various fields of medicine.

Mechanism Of Action

The mechanism of action of Ethanone, 1-(2-ethynylhexahydro-1H-azepin-1-yl)- involves the inhibition of specific enzymes and proteins that are involved in the progression of various diseases. Ethanone, 1-(2-ethynylhexahydro-1H-azepin-1-yl)- has been found to inhibit the activity of histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1), which are involved in the regulation of gene expression.

Biochemical And Physiological Effects

Ethanone, 1-(2-ethynylhexahydro-1H-azepin-1-yl)- has been found to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of amyloid-beta plaques in Alzheimer's disease, and protect dopaminergic neurons in Parkinson's disease.

Advantages And Limitations For Lab Experiments

Ethanone, 1-(2-ethynylhexahydro-1H-azepin-1-yl)- has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been found to be relatively stable and has a long shelf life. However, Ethanone, 1-(2-ethynylhexahydro-1H-azepin-1-yl)- has some limitations for lab experiments. It is a highly potent compound that requires careful handling and storage. It can also be expensive to synthesize.

Future Directions

There are several future directions for the research on Ethanone, 1-(2-ethynylhexahydro-1H-azepin-1-yl)-. One potential direction is the development of Ethanone, 1-(2-ethynylhexahydro-1H-azepin-1-yl)- derivatives that have improved therapeutic properties. Another direction is the investigation of the potential use of Ethanone, 1-(2-ethynylhexahydro-1H-azepin-1-yl)- in combination with other therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of Ethanone, 1-(2-ethynylhexahydro-1H-azepin-1-yl)- and its potential therapeutic applications in various fields of medicine.
In conclusion, Ethanone, 1-(2-ethynylhexahydro-1H-azepin-1-yl)- is a novel synthetic compound that has shown promising results in scientific research. It has potential therapeutic applications in various fields of medicine, including cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand the mechanism of action of Ethanone, 1-(2-ethynylhexahydro-1H-azepin-1-yl)- and its potential therapeutic properties.

Synthesis Methods

The synthesis method of Ethanone, 1-(2-ethynylhexahydro-1H-azepin-1-yl)- involves the reaction of 2-amino-1-cyclohexenecarbonitrile with 1-bromo-2-hexyne in the presence of a palladium catalyst. This reaction results in the formation of the desired product, Ethanone, 1-(2-ethynylhexahydro-1H-azepin-1-yl)-.

Scientific Research Applications

Ethanone, 1-(2-ethynylhexahydro-1H-azepin-1-yl)- has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Ethanone, 1-(2-ethynylhexahydro-1H-azepin-1-yl)- has been found to inhibit the activity of certain enzymes and proteins that are involved in the progression of these diseases.

properties

CAS RN

130609-75-5

Product Name

Ethanone, 1-(2-ethynylhexahydro-1H-azepin-1-yl)-

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-(2-ethynylazepan-1-yl)ethanone

InChI

InChI=1S/C10H15NO/c1-3-10-7-5-4-6-8-11(10)9(2)12/h1,10H,4-8H2,2H3

InChI Key

ZCWSFIIJZBUQQQ-UHFFFAOYSA-N

SMILES

CC(=O)N1CCCCCC1C#C

Canonical SMILES

CC(=O)N1CCCCCC1C#C

synonyms

1H-Azepine, 1-acetyl-2-ethynylhexahydro- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.